molecular formula C11H16N2S B14412074 6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione CAS No. 80946-15-2

6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione

Cat. No.: B14412074
CAS No.: 80946-15-2
M. Wt: 208.33 g/mol
InChI Key: DINUZOOQJKCBLE-UHFFFAOYSA-N
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Description

6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione is an organic compound that contains 30 atoms, including 16 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 1 sulfur atom . This compound is characterized by its unique structure, which includes a six-membered ring with conjugated double bonds and a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione can be achieved through various methods. One common approach involves the photolytic cleavage and condensation reactions of cyclohexa-2,4-dienones with diamines . This method utilizes visible light irradiation in the presence of diamines to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione involves electrophilic attack on the conjugated diene system. This leads to the formation of resonance-stabilized carbocations, which can undergo further reactions to form various products . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione is unique due to its diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

80946-15-2

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

N,N-diethyl-2-sulfanylbenzenecarboximidamide

InChI

InChI=1S/C11H16N2S/c1-3-13(4-2)11(12)9-7-5-6-8-10(9)14/h5-8,12,14H,3-4H2,1-2H3

InChI Key

DINUZOOQJKCBLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=CC=C1S

Origin of Product

United States

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